molecular formula C11H12N4O3S B2520682 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034356-46-0

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2520682
CAS No.: 2034356-46-0
M. Wt: 280.3
InChI Key: IMFPZXUDEBRSER-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is often used as a coupling reagent in organic synthesis due to its ability to activate carboxylic acids.

Mechanism of Action

Target of Action

The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

This compound interacts with its targets by forming an active ester. The carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathway affected by this compound is the amide coupling pathway . This pathway involves the activation of carboxylic acids and their subsequent reaction with amines to form amides . The compound can also be used to synthesize other carboxylic functional groups such as esters and anhydrides .

Pharmacokinetics

It is known that the by-product of the reaction with this compound is highly water-soluble and can be easily removed from the main reaction product .

Result of Action

The result of the action of this compound is the formation of amides from the corresponding carboxylic acid and amine . This compound has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of water and the type of solvent used. For instance, the compound can mediate amidation reactions in alcohol and aqueous solutions . Furthermore, the reaction with this compound can proceed effectively in tetrahydrofuran (THF) to give the corresponding amides in good yields .

Preparation Methods

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of a solvent such as tetrahydrofuran and a base like sodium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide undergoes several types of chemical reactions:

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The major products formed are amides, esters, and anhydrides.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-17-10-13-8(14-11(15-10)18-2)6-12-9(16)7-4-3-5-19-7/h3-5H,6H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFPZXUDEBRSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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